![molecular formula C9H9N3O2 B1400569 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid CAS No. 1246520-77-3](/img/structure/B1400569.png)

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid

Overview

Description

“3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid” is a heterocyclic compound . It is part of the 1H-pyrazolo[3,4-b]pyridines group, which are known for their two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines, including “this compound”, is characterized by two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents .

Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions are often systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid falls within the broader class of 1H-pyrazolo[3,4-b]pyridines, which are notable for their diverse synthetic applications and structural analyses. These compounds, including this compound, are synthesized through various methods, leveraging their ability to act as heterocyclic cores for further functionalization. A study details the synthesis of 1H-pyrazolo[3,4-b] pyridines using a method that is advantageous for its simplicity, low cost, and eco-friendliness, suitable for large-scale preparation. This synthesis route underscores the compound's potential for structural and functional diversity in scientific research (Huang Bin & Zha Zhenglin, 2011).

Catalysis and Material Science

In material science, these pyrazolo[3,4-b]pyridines demonstrate significant potential. A study on magnetically separable graphene oxide anchored sulfonic acid nanoparticles elaborates on their application as catalysts for the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This research highlights the catalytic activity and recyclability of these materials, presenting a green chemistry approach to heterocyclic compound synthesis (Mo Zhang et al., 2016).

Medicinal Chemistry

In medicinal chemistry, the structural framework of this compound and its derivatives are explored for their potential biological activities. While specific applications in drug discovery are not directly mentioned in the provided research, the broader family of 1H-pyrazolo[3,4-b]pyridines has been investigated for various biomedical applications. These studies emphasize the compound's relevance in developing pharmaceutical agents, indicating the need for further research to explore its full potential (Ana Donaire-Arias et al., 2022).

Organometallic Chemistry and Cancer Research

The compound's organometallic derivatives have been synthesized and evaluated for their anticancer properties, showcasing the versatility of this compound in developing novel therapeutic agents. Such research demonstrates the compound's applicability in creating complexes with potential cyclin-dependent kinase (Cdk) inhibitory activity, highlighting its significance in cancer research and treatment strategies (I. Stepanenko et al., 2011).

Future Directions

The future directions for the study of “3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid” and other 1H-pyrazolo[3,4-b]pyridines are likely to involve further exploration of their synthesis, properties, and potential biomedical applications . Given their structural similarity to purine bases, these compounds may have significant potential in drug discovery and development .

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, the core structure of this compound, have been widely studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with a variety of biological targets, particularly those involved in signal transduction pathways.

properties

IUPAC Name |

3-(2H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-8(14)4-3-7-6-2-1-5-10-9(6)12-11-7/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBKNASBQWYQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

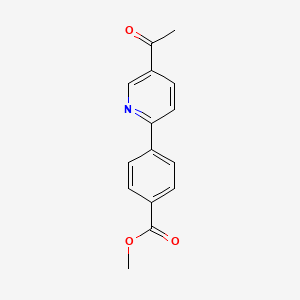

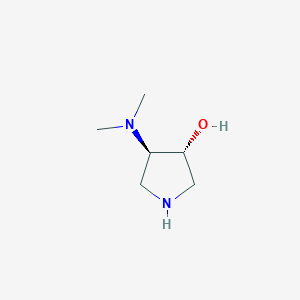

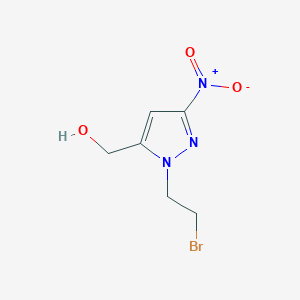

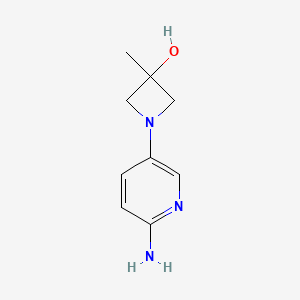

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)